3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-13(14-15(20)17-9-8-16-14)11(2)19(18-10)12-6-4-3-5-7-12/h3-7,14,16H,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMTUHWRCZDCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(=O)NCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with piperazine derivatives. One common method includes the use of ethanolic NaOH at room temperature to facilitate the reaction . The reaction mixture is then poured into ice-cold water, and the resulting solid is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazole compounds.
Scientific Research Applications
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Functional Differences
- Hydrogen Bonding : The ketone in the target compound enables stronger hydrogen bonding compared to methanimine (BD764817) or unmodified piperazine (), influencing crystal packing and ligand-receptor interactions .
- Solubility and Bioavailability : Bulky substituents (e.g., t-butoxymethyl in ) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Computational and Crystallographic Insights
- Electron Density Analysis : Multiwfn-based studies reveal that the ketone in the target compound generates a localized electron-deficient region, facilitating interactions with electron-rich biological targets .
- Crystal Packing: SHELX-refined structures (e.g., ) show that nitro and diphenylethanone groups promote layered stacking via π-π interactions, whereas the target compound’s simpler structure may favor helical hydrogen-bonded networks .
- Noncovalent Interactions: NCI plots () highlight steric repulsion in BD764817 due to the benzyl group, absent in the target compound.
Q & A
Q. What are the key structural features and analytical techniques for confirming the identity of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one?
The compound contains a piperazin-2-one core (C₄H₈N₂O) and a substituted pyrazole group. Key analytical methods include:
- NMR spectroscopy : To confirm the piperazin-2-one ring (e.g., carbonyl resonance at ~170 ppm in NMR) and pyrazole substituents.
- Mass spectrometry (MS) : Molecular ion peaks (e.g., ESI+ m/z) should align with the molecular formula (C₁₆H₁₉N₅O).
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for verifying substituent positions .
Q. What are standard protocols for synthesizing and purifying this compound?
A typical synthesis involves:
- Condensation reactions : Combining substituted pyrazole precursors (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole) with activated piperazin-2-one derivatives under reflux conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).
- Purity assessment : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) and iodine vapor visualization .
Q. How should researchers handle and store this compound safely in the lab?
- Handling : Use PPE (gloves, goggles) in a fume hood due to potential respiratory and skin irritation risks.
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Catalysis : Use trifluoroacetic acid (TFA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions, as seen in analogous piperazin-2-one syntheses .
Q. What computational methods are effective for predicting retrosynthetic pathways or biological targets?
- Retrosynthesis prediction : Tools like T-Rex leverage pre-trained language models to propose precursors (e.g., pyridine intermediates or brominated aryl ethers).
- Docking studies : Molecular dynamics simulations can predict binding affinity to targets like Factor Xa (a thrombosis-related enzyme) based on piperazin-2-one amide interactions .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?
Q. What strategies are effective for modifying the piperazin-2-one core to improve pharmacokinetic properties?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring to enhance metabolic stability.
- Phosphorylation : React with triethyl phosphite to generate phosphonates, which improve solubility and bioavailability (see analogous morpholin-3-one reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
